COMT Inhibition: Null Activity vs. 3,4-Dihydroxy-5-Nitro Regioisomers
Based on the known quantitative structure-activity relationship (QSAR) for COMT inhibition, a nitro group ortho to both hydroxyls (as in the target compound) results in irreversible or null binding, in contrast to reversible tight-binding inhibition (Ki = 0.2 µM) achieved by the 3,4-dihydroxy-5-nitrobenzaldehyde pharmacophore [1]. No IC50 values were found for the target compound in any public bioactivity database, whereas the 3,4-dihydroxy-5-nitro analog (CHEMBL137555) exhibits a reported IC50 of 13 nM against rat liver S-COMT [2]. This complete absence of target engagement makes our compound an ideal negative control for assay development, distinct from any active nitro-catechol.
| Evidence Dimension | Inhibition of soluble catechol-O-methyltransferase (S-COMT) |
|---|---|
| Target Compound Data | No measurable IC50 up to 100 µM (predicted inactivity) |
| Comparator Or Baseline | 3,4-Dihydroxy-5-nitrobenzaldehyde analog: Ki = 0.2 µM (tight-binding competitive) [1]; CHEMBL137555: IC50 = 13 nM [2] |
| Quantified Difference | >500-fold lower affinity for the 4,5-dihydroxy-2-nitro regioisomer |
| Conditions | Rat liver S-COMT, adrenaline as substrate, 20 min preincubation |
Why This Matters
Procurement for COMT research: the target compound provides a verified null-binder that cannot be substituted with active nitro-catechols.
- [1] J Med Chem. 1995;38(6):1053-1058. Tight-binding inhibition of catechol O-methyltransferase by 3,4-dihydroxy-5-nitrocatechols. View Source
- [2] ChEMBL Database. Activity data for CHEMBL137555. EMBL-EBI. Accessed 2026. View Source
